FIPI

Beschreibung

Eigenschaften

IUPAC Name |

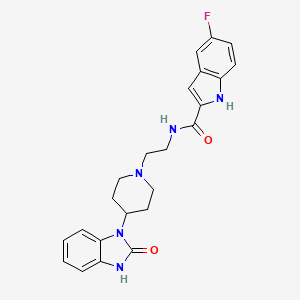

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHABRXRGDLASIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587488 | |

| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939055-18-2 | |

| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of FIPI

Introduction

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent and selective small-molecule inhibitor of phospholipase D (PLD). It is a derivative of halopemide and has emerged as a critical tool for investigating the myriad cellular processes regulated by PLD and its product, the lipid second messenger phosphatidic acid (PA).[1][2][3] This guide provides a comprehensive overview of the mechanism of action of FIPI, detailing its molecular targets, downstream signaling effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Direct Inhibition of Phospholipase D

The primary mechanism of action of FIPI is the direct inhibition of the catalytic activity of the classical mammalian PLD isoforms, PLD1 and PLD2.[4] FIPI has been shown to be a potent inhibitor of both isoforms in a dose-dependent manner.[1][4] Mutagenesis studies have indicated that FIPI binds at serine 757 (S757) of PLD2, which is located within the highly conserved HxKxxxxD (HKD) catalytic motif essential for the enzyme's phosphodiesterase activity.[5] This interaction is characterized by a mixed-kinetics inhibition pattern.[5] By binding to this catalytic site, FIPI effectively blocks the hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA) and choline.

Quantitative Data: Inhibitory Potency of FIPI

The inhibitory potency of FIPI against PLD1 and PLD2 has been quantified across various studies. The half-maximal inhibitory concentration (IC50) values are consistently reported in the low nanomolar range, highlighting its high affinity and specificity.

| Target | IC50 (in vitro) | IC50 (in vivo) | Reference(s) |

| Human PLD1 | 25 nM | Not Reported | [1][3][6][7] |

| Human/Mouse PLD2 | 20-25 nM | 10 nM | [1][3][4][6][7] |

Signaling Pathways Modulated by FIPI

The inhibition of PLD by FIPI leads to the attenuation of PA production, which in turn affects multiple downstream signaling pathways and cellular processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FIPI | Autophagy | Phospholipase | TargetMol [targetmol.com]

- 4. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tebubio.com [tebubio.com]

- 7. caymanchem.com [caymanchem.com]

FIPI as a phospholipase D inhibitor

An In-depth Technical Guide to FIPI as a Phospholipase D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent and selective small-molecule inhibitor of phospholipase D (PLD), an enzyme pivotal to numerous cellular signaling pathways. This document provides a comprehensive technical overview of FIPI, including its mechanism of action, biochemical and cellular activity, and its role in modulating critical biological processes such as cytoskeletal dynamics, cell migration, and chemotaxis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts centered on PLD inhibition.

Introduction to Phospholipase D and FIPI

Phospholipase D (PLD) enzymes are a family of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] Mammalian cells express two primary isoforms, PLD1 and PLD2, which are implicated in a wide array of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] Dysregulation of PLD activity has been linked to various pathologies, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][4]

FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) emerged from the optimization of halopemide, a dopamine receptor antagonist found to have modest PLD2 inhibitory activity.[5] FIPI is a potent, cell-permeable inhibitor of both PLD1 and PLD2, demonstrating significantly greater potency than its parent compound.[2][6] Its utility as a pharmacological tool has been instrumental in elucidating the specific roles of PLD in various cellular functions and validating PLD as a therapeutic target.

Mechanism of Action

FIPI acts as a direct inhibitor of the catalytic activity of PLD1 and PLD2.[6] The inhibition is selective for the classical mammalian PLD isoforms over other members of the PLD superfamily.[7] FIPI does not appear to interfere with the subcellular localization of PLD enzymes, the availability of the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2), or the general actin stress fiber network in resting cells.[6] This suggests that FIPI's mechanism is centered on direct interference with the phosphodiesterase activity of PLD1 and PLD2.[6]

Biochemical and Cellular Activity of FIPI

The inhibitory potency of FIPI against PLD isoforms has been characterized in both biochemical (in vitro) and cellular (in vivo) assays. The quantitative data from these studies are summarized below.

Data Presentation: Inhibitory Potency of FIPI

| Assay Type | Target | IC50 Value | Reference(s) |

| In Vitro Biochemical Assay | PLD1 | ~25 nM | [6] |

| In Vitro Biochemical Assay | PLD2 | ~20-25 nM | [6] |

| In Vivo CHO Cell-Based Assay | PLD1 | ~1 nM | [7] |

| In Vivo CHO Cell-Based Assay | PLD2 | ~10 nM | [7] |

| In Vivo PMA-Stimulated Parental CHO Cells | Endogenous PLD1/2 | ~0.5 nM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of FIPI's effects.

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the enzymatic activity of PLD by quantifying the release of the choline headgroup from a radiolabeled phosphatidylcholine substrate.

Materials:

-

Sf9 insect cell membrane fractions containing recombinant human PLD1 or mouse PLD2.[6]

-

Radiolabeled substrate: [³H]phosphatidylcholine ([³H]PC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM MgCl₂, 0.5 mM EGTA).

-

FIPI stock solution (e.g., 7.5 mM in DMSO).[6]

-

Scintillation fluid and counter.

Procedure:

-

Prepare liposomes containing the [³H]PC substrate.

-

In a microplate, combine the PLD-containing membrane fractions with the assay buffer.

-

Add increasing concentrations of FIPI (or DMSO for control) to the wells.

-

Initiate the reaction by adding the [³H]PC-containing liposomes.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).

-

Separate the aqueous phase (containing the released [³H]choline) from the organic phase.

-

Quantify the amount of [³H]choline in the aqueous phase using liquid scintillation counting.

-

Calculate the percent inhibition of PLD activity at each FIPI concentration to determine the IC50 value.

In Vivo PLD Activity Assay (Transphosphatidylation Assay)

This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

Materials:

-

CHO cells inducibly overexpressing PLD1 or PLD2.[6]

-

Cell culture medium.

-

FIPI stock solution.

-

1-butanol.[6]

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Phosphorimager or scintillation counter.

Procedure:

-

Seed CHO cells in culture plates and induce PLD expression.

-

Pre-treat the cells with varying concentrations of FIPI (or DMSO control) for 1 hour in the cell culture media.[6]

-

Add 0.3% 1-butanol to the media and incubate for 30 minutes.[8]

-

Terminate the reaction by aspirating the media and adding ice-cold methanol.

-

Scrape the cells and perform a lipid extraction (e.g., Bligh-Dyer method).

-

Separate the lipids by TLC, using a solvent system that resolves phosphatidylbutanol (PtdBut).

-

Quantify the amount of radiolabeled PtdBut (if cells were pre-labeled with a radioactive lipid precursor) or visualize by other means.

-

Determine the IC50 of FIPI by quantifying the reduction in PtdBut formation.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of FIPI on the chemotactic migration of cells towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size).[9]

-

24-well plates.

-

Cell line of interest (e.g., HL-60 cells for neutrophil chemotaxis).[7]

-

Serum-free cell culture medium.

-

Chemoattractant (e.g., fMLP).[3]

-

FIPI.

-

Fixing and staining reagents (e.g., paraformaldehyde and crystal violet).[9]

Procedure:

-

Pre-treat cells with FIPI (e.g., 750 nM) or vehicle control for 1 hour.[7]

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C to allow for cell migration.

-

After the incubation period, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.[9]

-

Stain the migrated cells with 0.1% crystal violet.[9]

-

Elute the dye and quantify the absorbance, or count the number of migrated cells under a microscope.

Wound Healing (Scratch) Assay

This assay evaluates the effect of FIPI on collective cell migration and wound closure.

Materials:

-

12-well culture plates.[4]

-

Adherent cell line of interest.

-

Cell culture medium.

-

FIPI.

-

A sterile 1 mm pipette tip.[4]

-

Phase-contrast microscope with a camera.

Procedure:

-

Seed cells in a 12-well plate and grow to a confluent monolayer.[4]

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[4]

-

Gently wash the wells with fresh medium to remove detached cells.[4]

-

Add fresh medium containing FIPI at the desired concentration or a vehicle control.

-

Image the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[4]

-

Measure the width of the scratch at different time points to quantify the rate of wound closure.

Signaling Pathways and Cellular Functions Modulated by FIPI

FIPI's inhibition of PLD and subsequent reduction in PA production has significant downstream effects on various signaling pathways, particularly those governing cytoskeletal dynamics and cell movement.

Regulation of F-actin Cytoskeleton and Cell Spreading

PLD-generated PA plays a crucial role in the regulation of the actin cytoskeleton. FIPI has been shown to inhibit PLD-mediated F-actin reorganization and cell spreading.[6] This is thought to occur through the modulation of small GTPases like Rac1 and actin-binding proteins such as cofilin.[6][7]

Caption: PLD signaling pathway in F-actin reorganization.

Inhibition of Chemotaxis

FIPI has been demonstrated to be a potent inhibitor of chemotaxis in various cell types, including neutrophils.[6] This effect is attributed to the disruption of PLD-dependent signaling cascades that are essential for directional cell migration in response to chemoattractants like fMLP.

Caption: PLD's role in fMLP-induced chemotaxis.

Potential Off-Target Effects

While FIPI is a selective inhibitor of PLD1 and PLD2, it is important to consider potential off-target effects, especially at higher concentrations. FIPI is an analog of halopemide, a dopamine receptor antagonist.[2] Although FIPI was designed to have increased potency for PLD and reduced activity at other targets, comprehensive kinase profiling and other off-target screening assays are recommended to fully characterize its specificity in any given experimental system.

Therapeutic Potential

The critical role of PLD in cancer and autoimmune diseases positions FIPI and other PLD inhibitors as promising therapeutic agents.

Cancer

PLD activity is frequently elevated in various cancers and has been shown to promote tumor growth, invasion, and metastasis.[3][4] By inhibiting PLD, FIPI can potentially disrupt these processes. For instance, PLD inhibition has been shown to block the invasion of breast cancer cells in culture.[10]

Autoimmune and Inflammatory Diseases

PLD is a key regulator of immune cell functions, including neutrophil chemotaxis and degranulation.[3][10] By inhibiting these PLD-mediated processes, FIPI has potential applications in the treatment of autoimmune and inflammatory disorders where excessive immune cell activation contributes to pathology.[10]

Conclusion

FIPI is a powerful and selective pharmacological inhibitor of PLD1 and PLD2. Its ability to potently block PLD activity in both in vitro and in vivo settings has made it an invaluable tool for dissecting the complex roles of PLD in cellular signaling. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research into the multifaceted functions of PLD and to accelerate the development of PLD-targeted therapeutics for a range of human diseases.

References

- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Optimization of halopemide for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cofilin and Actin Dynamics: Multiple Modes of Regulation and Their Impacts in Neuronal Development and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of leading edge microtubule and actin dynamics downstream of Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

Cellular Targets of the FIPI Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Fluoro-2-indolyl deschlorohalopemide (FIPI) is a potent and specific inhibitor of Phospholipase D (PLD), an enzyme family crucial to a multitude of cellular signaling pathways. By catalytically hydrolyzing phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA), PLD isoforms, primarily PLD1 and PLD2, play a pivotal role in regulating cell proliferation, differentiation, migration, and vesicle trafficking. FIPI's ability to selectively inhibit these enzymes has made it an invaluable tool for dissecting the complex roles of PLD in cellular processes and a potential starting point for the development of therapeutics targeting PLD-mediated pathologies.

This technical guide provides a comprehensive overview of the cellular targets of the FIPI compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Core Cellular Targets of FIPI

The primary cellular targets of FIPI are the two major mammalian isoforms of Phospholipase D:

-

Phospholipase D1 (PLD1)

-

Phospholipase D2 (PLD2)

FIPI exerts its effect through the direct inhibition of the catalytic activity of these enzymes.

Quantitative Data: Inhibitory Activity of FIPI

The inhibitory potency of FIPI against its primary targets has been quantified through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of FIPI required to inhibit 50% of the PLD enzymatic activity.

| Target | Assay Type | IC50 Value (nM) | Reference |

| PLD1 | In vitro (Headgroup Release Assay) | 25 | [1] |

| PLD2 | In vitro (Headgroup Release Assay) | 20 - 25 | [1] |

| PLD2 | In vivo (Transphosphatidylation Assay) | 10 | [1] |

| PLD2 | In vivo | as low as 0.5 |

Signaling Pathways Modulated by FIPI

By inhibiting PLD1 and PLD2, FIPI effectively downregulates the production of phosphatidic acid (PA). This has significant downstream consequences on cellular signaling, most notably on the regulation of the actin cytoskeleton, cell spreading, and chemotaxis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of FIPI with its cellular targets.

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the enzymatic activity of PLD in a controlled, cell-free environment by quantifying the release of a radiolabeled headgroup from a phospholipid substrate.

Materials:

-

Purified or recombinant PLD1 or PLD2 enzyme

-

Radiolabeled phosphatidylcholine (e.g., [³H]choline-labeled PC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl)

-

FIPI compound (dissolved in DMSO)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the assay buffer and the desired concentration of radiolabeled phosphatidylcholine.

-

Add FIPI: Add varying concentrations of FIPI (or DMSO as a vehicle control) to the reaction mix. It is recommended to perform a serial dilution to determine the IC50 value.

-

Initiate Reaction: Add the purified PLD enzyme to the reaction mix to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of a stop solution (e.g., 1% SDS).

-

Separate Headgroup: Separate the released radiolabeled headgroup from the lipid substrate using a suitable method, such as ion-exchange chromatography or by adding a charcoal slurry that binds the unreacted substrate.

-

Quantify Radioactivity: Transfer the supernatant containing the released headgroup to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PLD inhibition for each FIPI concentration relative to the control. Plot the inhibition percentage against the FIPI concentration to determine the IC50 value.

In Vivo PLD Activity Assay (Transphosphatidylation Assay)

This assay measures PLD activity within intact cells by taking advantage of PLD's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Cell culture medium

-

Radiolabeled fatty acid (e.g., [³H]myristic acid or [³H]palmitic acid)

-

Primary alcohol (e.g., 1-butanol)

-

FIPI compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Labeling: Plate cells and allow them to adhere. Label the cellular phospholipids by incubating the cells with a radiolabeled fatty acid in the culture medium overnight.

-

Pre-treatment with FIPI: Wash the cells with PBS and then pre-incubate with varying concentrations of FIPI (or DMSO control) in serum-free medium for 1-2 hours.

-

Induce Transphosphatidylation: Add a primary alcohol (e.g., 0.3% 1-butanol) to the medium and incubate for a specific time (e.g., 30-60 minutes) to allow for the formation of the corresponding phosphatidylalcohol (e.g., phosphatidylbutanol).

-

Lipid Extraction: Wash the cells with ice-cold PBS and then lyse them. Extract the total cellular lipids using a mixture of chloroform, methanol, and HCl.

-

Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC). The TLC plate is developed in a chamber containing a suitable solvent system to separate the different phospholipid species.

-

Quantification: Visualize and quantify the radiolabeled phosphatidylalcohol spot using a phosphorimager or by exposing the TLC plate to autoradiography film.

-

Data Analysis: The amount of radiolabeled phosphatidylalcohol is proportional to the PLD activity. Calculate the percentage of inhibition for each FIPI concentration and determine the in vivo IC50.

Experimental Workflow for Target Identification

The identification of PLD1 and PLD2 as the primary targets of FIPI likely involved a multi-step workflow combining biochemical and proteomic approaches. A representative workflow is outlined below.

Conclusion

FIPI is a well-characterized and potent inhibitor of PLD1 and PLD2. Its specificity makes it an essential research tool for elucidating the diverse roles of PLD signaling in cellular physiology and pathophysiology. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the cellular effects of FIPI and the broader implications of PLD inhibition. Further research into the precise molecular interactions between FIPI and its targets, as well as its effects on other potential off-target proteins, will continue to refine our understanding of this important pharmacological agent.

References

The Role of FIPI in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent and selective small-molecule inhibitor of phospholipase D (PLD), a critical enzyme in cellular signaling. By directly targeting the catalytic activity of PLD isoforms 1 and 2, FIPI effectively reduces the production of the lipid second messenger, phosphatidic acid (PA). This inhibition has profound effects on a multitude of signal transduction pathways, impacting cellular processes such as proliferation, migration, cytoskeletal organization, and intracellular calcium signaling. This technical guide provides an in-depth analysis of the core function of FIPI in signal transduction, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.

Introduction to FIPI and Phospholipase D

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a crucial lipid second messenger that recruits and activates a diverse array of downstream effector proteins, thereby influencing a wide range of cellular functions.[2] The two major mammalian isoforms, PLD1 and PLD2, are implicated in the regulation of membrane trafficking, cytoskeletal dynamics, cell proliferation, and survival.[3]

FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) has emerged as a valuable pharmacological tool for elucidating the roles of PLD in these processes.[2][4] It is a potent, cell-permeable inhibitor of both PLD1 and PLD2, allowing for the acute and reversible blockade of PA production.[2][4] Understanding the precise mechanism of FIPI and its impact on signaling networks is paramount for its application in basic research and for the development of therapeutics targeting PLD-dependent pathologies, including cancer and inflammatory disorders.[3]

Quantitative Data on FIPI Inhibition

The inhibitory potency of FIPI against PLD isoforms has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

| Parameter | PLD1 | PLD2 | Reference |

| In vitro IC₅₀ | ~25 nM | ~20-25 nM | [4][5] |

| In vivo IC₅₀ (PMA-stimulated cells) | 1 nM | Not specified | [2] |

| In vivo IC₅₀ (Parental cells) | 0.5 nM | 0.5 nM | [2] |

| Table 1: Inhibitory Potency of FIPI against PLD1 and PLD2. |

| Cell Line | Process Investigated | Effective FIPI Concentration | Observed Effect | Reference |

| MDA-MB-468-NEO / -HER2 | EGF-induced cell migration | 100 nM | Significant impairment of migration | [6] |

| MDA-MB-468-NEO / -HER2 | EGF-induced calcium release | 1-100 nM | Significant abrogation of calcium release | [6] |

| HEK293 | PMA-stimulated PA production | 750 nM | Effective blockade of PA production | [5] |

| CHO cells | Cell spreading | 750 nM | Promotion of cell spreading | [5] |

| Neutrophils | Chemotaxis | 750 nM | Inhibition of chemotaxis | [5] |

| Table 2: Effective Concentrations of FIPI in Cellular Assays. |

Core Signaling Pathways Modulated by FIPI

FIPI's primary mechanism of action is the direct inhibition of PLD1 and PLD2, leading to a decrease in cellular levels of phosphatidic acid. This has cascading effects on several key signaling pathways.

The PLD Signaling Pathway

The canonical PLD pathway is the direct target of FIPI. By blocking the conversion of phosphatidylcholine to phosphatidic acid, FIPI disrupts all downstream signaling events that are dependent on PA.

Figure 1: FIPI inhibits the PLD signaling pathway.

FIPI's Impact on EGF-Induced Calcium Signaling

Recent studies have revealed a significant role for FIPI in modulating epidermal growth factor (EGF)-induced calcium signaling.[6] While FIPI does not appear to directly affect the phosphorylation of PLC-γ1, a key enzyme in calcium signaling, its inhibition of PLD1 significantly impairs the release of calcium from intracellular stores.[6] This suggests a potential cross-talk between the PLD and PLC-γ1 pathways.

Figure 2: FIPI's effect on EGF-induced calcium signaling.

Regulation of the Actin Cytoskeleton

Phosphatidic acid is known to interact with and regulate the activity of numerous actin-binding proteins, thereby influencing the organization and dynamics of the actin cytoskeleton.[2] By reducing PA levels, FIPI can alter cell spreading, stress fiber formation, and chemotaxis.[2][7]

Figure 3: FIPI's role in actin cytoskeleton regulation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of FIPI's role in signal transduction.

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the catalytic activity of PLD in a controlled, cell-free environment.

Materials:

-

Membrane fractions from Sf9 insect cells expressing human PLD1 or mouse PLD2.[2]

-

Radiolabeled substrate: [³H]phosphatidylcholine.

-

Assay buffer.

-

FIPI stock solution (e.g., 7.5 mM in DMSO).[2]

-

Scintillation fluid and counter.

Protocol:

-

Prepare liposomes containing [³H]phosphatidylcholine.

-

In a microplate, combine the PLD-containing membrane fractions with the assay buffer.

-

Add increasing concentrations of FIPI (or DMSO as a control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.[2]

-

Initiate the reaction by adding the [³H]phosphatidylcholine liposomes.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

-

Separate the aqueous phase (containing the released [³H]choline) from the organic phase.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of PLD inhibition at each FIPI concentration and determine the IC₅₀ value.

In Vivo PLD Activity Assay (Transphosphatidylation)

This assay measures PLD activity within intact cells by exploiting its ability to perform a transphosphatidylation reaction in the presence of a primary alcohol.

Materials:

-

Cultured cells (e.g., CHO, HEK293).

-

Cell labeling reagent (e.g., [³H]palmitic acid).

-

FIPI stock solution.

-

1-Butanol.

-

Lipid extraction reagents (e.g., chloroform, methanol).

-

Thin-layer chromatography (TLC) system.

Protocol:

-

Label cells by incubating with [³H]palmitic acid for several hours to incorporate the radiolabel into cellular lipids, including phosphatidylcholine.[2]

-

Pre-incubate the labeled cells with various concentrations of FIPI (or DMSO control) for 30 minutes.[2]

-

Add 0.3% 1-butanol to the culture medium and incubate for an additional 30 minutes.[2]

-

Wash the cells with cold PBS and lyse them.

-

Extract the total cellular lipids using a chloroform/methanol extraction method.

-

Separate the lipids by TLC. The mobile phase should be optimized to separate phosphatidylbutanol (PtdBut) from other phospholipids.

-

Visualize and quantify the radiolabeled PtdBut spot using autoradiography or a phosphorimager.

-

The amount of PtdBut formed is directly proportional to the in vivo PLD activity.

Western Blot Analysis of Protein Phosphorylation

This technique is used to assess the effect of FIPI on the phosphorylation status of key signaling proteins.

Materials:

-

Cultured cells (e.g., MDA-MB-468).

-

FIPI stock solution.

-

Stimulating agent (e.g., EGF).

-

Lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., EGFR, AKT, MAPK, PLC-γ1).[6]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells and grow to the desired confluency.

-

Serum-starve the cells if necessary to reduce basal signaling.

-

Pre-treat the cells with FIPI or DMSO for the desired time and concentration.

-

Stimulate the cells with a growth factor (e.g., EGF) for a specific time course.[6]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow for Studying FIPI Effects

Figure 4: A typical experimental workflow for investigating FIPI.

Off-Target Effects and Specificity

While FIPI is a potent PLD inhibitor, it is crucial for researchers to consider potential off-target effects. Studies have shown that FIPI does not significantly alter the subcellular localization of PLD isoforms or the availability of the PLD cofactor, PIP₂.[2] However, as with any pharmacological inhibitor, it is recommended to validate key findings using complementary approaches, such as siRNA-mediated knockdown of PLD1 and PLD2.[6]

Conclusion

FIPI is an invaluable tool for dissecting the complex roles of PLD and phosphatidic acid in signal transduction. Its high potency and cell permeability allow for the acute and specific inhibition of PLD activity, enabling researchers to probe the downstream consequences in a variety of cellular contexts. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further unraveling the intricate signaling networks modulated by this important enzyme. As our understanding of PLD-mediated signaling in health and disease continues to grow, the utility of FIPI as both a research tool and a potential therapeutic lead is likely to expand.

References

- 1. droracle.ai [droracle.ai]

- 2. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architects: How Fungal Immunomodulatory Proteins (FIPIs) Influence Cell Membrane Trafficking

For Immediate Release

A Deep Dive into the Cellular Mechanisms of Fungal Immunomodulatory Proteins and Their Impact on Membrane Dynamics

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the intricate ways Fungal Immunomodulatory Proteins (FIPIs) influence cell membrane trafficking. This guide synthesizes current research to illuminate the signaling pathways and molecular machinery at play, providing a valuable resource for those in the fields of immunology and drug discovery.

Fungal Immunomodulatory Proteins (FIPs) are a class of bioactive proteins derived from various fungi, renowned for their ability to modulate the immune system. Their therapeutic potential is vast, but a deeper understanding of their cellular mechanisms is crucial for harnessing their full capabilities. This guide focuses on the effects of FIPIs on the dynamic processes of endocytosis and exocytosis, which are fundamental to cellular communication and function.

The Signaling Cascade: A Prelude to Membrane Remodeling

FIPIs, such as FIP-fve from Flammulina velutipes and FIP-gts from Ganoderma tsugae, are known to be potent activators of immune cells, particularly T-lymphocytes.[1][2] This activation is not a simple on/off switch but rather a cascade of intracellular signaling events that ultimately leads to profound changes in cellular behavior, including the secretion of cytokines.

At the heart of this process lies the activation of key signaling pathways. Research has shown that FIP-fve, for instance, triggers the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, Protein Kinase C (PKC), and induces a significant influx of calcium ions (Ca2+) into the cell.[3][4] These signaling events are critical precursors to the subsequent modulation of cell membrane trafficking.

Figure 1: FIPI-Induced Signaling Pathway Leading to Cytokine Secretion. This diagram illustrates the initial binding of a FIPI to a cell surface receptor, triggering downstream signaling cascades involving MAP2K3/p38 MAPK, PKC, and calcium influx. These pathways converge to activate transcription factors, leading to the expression and subsequent secretion of cytokines via exocytosis.

Orchestrating Secretion: FIPIs and the Exocytic Machinery

The secretion of cytokines is a tightly regulated process involving the packaging of these signaling molecules into vesicles that then fuse with the plasma membrane to release their contents. This process, known as exocytosis, is dependent on the coordinated action of a complex molecular machinery, including SNARE and Rab GTPase proteins.

While direct interactions between FIPIs and the exocytic machinery have yet to be fully elucidated, the signaling pathways activated by FIPIs are known regulators of exocytosis. For example, p38 MAPK and PKC can phosphorylate components of the SNARE complex, thereby modulating their ability to mediate membrane fusion.[5] The influx of calcium, a hallmark of FIP-fve stimulation, is a direct trigger for the fusion of synaptic vesicles and is known to be a critical step in the exocytosis of cytokines.[5]

A Gateway into the Cell: The Role of Endocytosis

For FIPIs to exert their intracellular effects, they must first interact with and, in some cases, enter the target cell. The primary mechanism for the internalization of extracellular molecules is endocytosis. While the precise endocytic pathway utilized by all FIPIs is still under investigation, evidence suggests that some fungal lectins, a class of proteins to which FIPIs belong, are internalized via clathrin-dependent endocytosis. This process involves the formation of clathrin-coated pits on the cell surface that invaginate and pinch off to form vesicles, carrying the FIPI into the cell's interior.

Figure 2: Proposed Clathrin-Dependent Endocytosis of FIPIs. This workflow illustrates the binding of a FIPI to its receptor on the cell surface, leading to the formation of a clathrin-coated pit and subsequent internalization into an endosome, from where it can initiate downstream signaling.

Quantitative Insights into FIPI-Induced Cytokine Secretion

The immunomodulatory effects of FIPIs can be quantified by measuring the secretion of key cytokines. Studies have demonstrated a dose-dependent increase in the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by immune cells upon stimulation with FIP-fve and FIP-gts.

| FIPI Concentration | IL-2 Secretion (pg/mL) by Jurkat E6-1 Cells (FIP-fve)[3] | IFN-γ Secretion (ng/mL) by Feline PBMCs (FIPV Stimulation)[6][7][8][9] |

| Control (Unstimulated) | 0 | <0.1 - 38.7 |

| 25 µg/mL | 35.32 | - |

| 50 µg/mL | 106.88 | - |

| 100 µg/mL | 321.59 | - |

| 200 µg/mL | 766.02 | - |

| Virus-Stimulated | - | 0.1 - 224.5 |

Table 1: Quantitative Analysis of FIPI-Induced Cytokine Secretion. This table summarizes the dose-dependent effect of FIP-fve on IL-2 secretion by Jurkat E6-1 cells and the range of IFN-γ secretion by feline peripheral blood mononuclear cells (PBMCs) upon stimulation with Feline Infectious Peritonitis Virus (FIPV), a condition where immunomodulators are studied.

Experimental Protocols for Investigating FIPI Effects

To further elucidate the mechanisms of FIPI action on cell membrane trafficking, specific experimental protocols are essential.

Protocol 1: T-Cell Stimulation and Cytokine Quantification

This protocol outlines the steps for stimulating T-cells with FIPIs and measuring the subsequent cytokine release.[10][11][12]

Figure 3: Workflow for T-Cell Stimulation and Cytokine Analysis. This diagram outlines the key steps in assessing the immunomodulatory activity of FIPIs by measuring cytokine production from stimulated T-cells.

Methodology:

-

Isolation of T-Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated T-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Add the FIPI of interest (e.g., FIP-fve or FIP-gts) to the cell culture at various concentrations. Include positive (e.g., phytohemagglutinin) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol 2: Measuring Endocytosis Rate

This protocol provides a method to quantify the rate of FIPI internalization into cells.[13]

Figure 4: Workflow for Measuring the Rate of FIPI Endocytosis. This diagram details the experimental steps to quantify the internalization of fluorescently labeled FIPIs into cells over time.

Methodology:

-

Labeling of FIPI: Conjugate the FIPI with a fluorescent dye (e.g., FITC, Alexa Fluor) according to standard protocols.

-

Cell Binding: Incubate the target cells with the fluorescently labeled FIPI on ice (4°C) to allow binding to the cell surface without internalization.

-

Initiation of Endocytosis: Warm the cells to 37°C to initiate endocytosis and start a timer.

-

Time Points: At various time points (e.g., 0, 5, 15, 30 minutes), stop the endocytosis process by rapidly cooling the cells and adding an ice-cold stop buffer.

-

Removal of Surface-Bound FIPI: Remove the non-internalized FIPI from the cell surface by a brief acid wash (e.g., with a low pH glycine buffer).

-

Quantification: Quantify the amount of internalized fluorescent FIPI using flow cytometry or by imaging and analyzing the fluorescence intensity within the cells using confocal microscopy. The rate of endocytosis can be calculated from the increase in intracellular fluorescence over time.

Future Directions

While this guide provides a comprehensive overview, the intricate details of how FIPIs precisely manipulate the complex machinery of cell membrane trafficking remain a fertile ground for future research. Unraveling these mechanisms will not only enhance our fundamental understanding of cell biology but also pave the way for the development of novel and targeted immunomodulatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Understanding of the Structure and Function of Fungal Immunomodulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FIP-fve Stimulates Cell Proliferation and Enhances IL-2 Release by Activating MAP2K3/p38α (MAPK14) Signaling Pathway in Jurkat E6-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | FIP-fve Stimulates Cell Proliferation and Enhances IL-2 Release by Activating MAP2K3/p38α (MAPK14) Signaling Pathway in Jurkat E6-1 Cells [frontiersin.org]

- 5. v-SNARE actions during Ca(2+)-triggered exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular composition and interferon-γ expression of the local inflammatory response in feline infectious peritonitis (FIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of monoclonal antibodies (MAbs) to feline interferon (fIFN)-γ as tools to evaluate cellular immune responses to feline infectious peritonitis virus (FIPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferon-γ in the serum and effusions of cats with feline coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of IFN-γ in feline whole blood after incubation with potential T-cell epitopes of the nucleocapsid protein of feline coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of antiviral T cell responses during primary and secondary challenge of laboratory cats with feline infectious peritonitis virus (FIPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Measuring activity of endocytosis-regulating factors in T-lymphocytes by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Fluoro-2-indolyl des-chlorohalopemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent and specific small-molecule inhibitor of phospholipase D (PLD).[1][2][3] This document provides an in-depth overview of the biological activity of FIPI, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating its mechanism of action through signaling pathway and workflow diagrams. FIPI has emerged as a critical pharmacological tool for elucidating the multifaceted roles of PLD in cellular processes and holds therapeutic potential in areas such as oncology and thrombosis.[1][2][4]

Introduction

Phospholipase D (PLD) is a superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1][5][6] PA is a critical signaling lipid implicated in a wide array of cellular functions, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][5][7] The two major mammalian isoforms, PLD1 and PLD2, are regulated by a variety of stimuli and are often dysregulated in disease states, making them attractive targets for therapeutic intervention.

FIPI was identified as a derivative of halopemide with potent inhibitory activity against both PLD1 and PLD2.[7][8] Its utility lies in its ability to rapidly and effectively block the production of PA in cellular and in vivo systems, allowing for the precise dissection of PLD-dependent signaling pathways.[1][9] This guide will explore the key findings related to the biological activity of FIPI.

Quantitative Biological Data

The inhibitory potency of FIPI against PLD isoforms has been determined through various in vitro and in vivo assays. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| PLD1 | In vitro | 25 | - | [2][3][8] |

| PLD1 | In vivo | 1 | PLD1-overexpressing CHO cells | [8][9] |

| PLD2 | In vitro | 20-25 | - | [2][3][7][8] |

| PLD2 | In vivo | 10 | PLD2-overexpressing CHO cells | [8][9] |

| Endogenous PLD | In vivo | 0.5 | PMA-stimulated parental CHO cells | [9] |

Mechanism of Action and Signaling Pathways

FIPI exerts its biological effects by directly inhibiting the enzymatic activity of PLD1 and PLD2, thereby preventing the generation of phosphatidic acid. This blockade of PA production subsequently impacts downstream signaling cascades that regulate various cellular processes.

Inhibition of Phospholipase D Signaling

The primary mechanism of FIPI is the inhibition of PLD-mediated hydrolysis of phosphatidylcholine. This action disrupts the production of phosphatidic acid, a key lipid second messenger.

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

The Impact of FIPI on Phosphatidic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidic acid (PA) is a pivotal lipid second messenger implicated in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The production of PA is tightly regulated, primarily through the enzymatic activity of phospholipase D (PLD) and diacylglycerol kinase (DGK). Understanding the mechanisms that modulate PA synthesis is crucial for the development of therapeutics targeting diseases where PA signaling is dysregulated, such as cancer and inflammatory disorders. This technical guide provides an in-depth analysis of 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a potent and specific small-molecule inhibitor of PLD, and its direct impact on the production of phosphatidic acid. We will explore the mechanism of action of FIPI, present quantitative data on its inhibitory effects, detail experimental protocols for assessing its activity, and visualize the signaling pathways it modulates.

Introduction to FIPI and Phosphatidic Acid

Phosphatidic acid is a low-abundance phospholipid that acts as a precursor for the synthesis of other lipids and as a critical signaling molecule.[1] It can be generated through two primary pathways: the hydrolysis of phosphatidylcholine (PC) by phospholipase D (PLD) enzymes (PLD1 and PLD2), and the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinases (DGKs). The distinct subcellular localizations and activation mechanisms of these enzymes result in spatially and temporally regulated pools of PA, which in turn recruit and activate a diverse array of downstream effector proteins.

5-Fluoro-2-indolyl des-chlorohalopemide, commonly known as FIPI, is a pharmacological agent that has been identified as a potent and selective inhibitor of the classical PLD isoforms, PLD1 and PLD2.[1][2] By directly targeting the catalytic activity of these enzymes, FIPI provides a powerful tool to dissect the specific roles of PLD-derived PA in cellular signaling, distinct from PA generated by other pathways. Its use has been instrumental in re-evaluating the functions previously attributed to PLD based on less specific inhibitors like primary alcohols.[1][3]

Mechanism of Action of FIPI

FIPI acts as a direct inhibitor of the phosphodiesterase activity of both PLD1 and PLD2.[1] It effectively blocks the hydrolysis of phosphatidylcholine to phosphatidic acid. The inhibitory action of FIPI is highly specific to the classical PLD isoforms and it does not affect other enzymes in the PLD superfamily.[1] Importantly, FIPI's mechanism does not involve altering the subcellular localization of PLD enzymes, interfering with their access to the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2), or disrupting the actin cytoskeleton, which can indirectly affect PLD activity.[1]

dot

Figure 1: Mechanism of FIPI Inhibition of PLD.

Quantitative Data on FIPI-Mediated Inhibition

The potency of FIPI as a PLD inhibitor has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against both PLD1 and PLD2.

| Assay Type | Target | IC50 Value | Reference |

| In vitro biochemical assay | PLD2 | 20 nM | [2] |

| In vitro headgroup release assay | PLD1 | ~25 nM | [1][4] |

| In vitro headgroup release assay | PLD2 | ~25 nM | [1][4] |

| CHO cell-based assay | PLD1 | 1 nM | [2] |

| CHO cell-based assay | PLD2 | 10 nM | [2] |

| PMA-stimulated endogenous PLD (in cells) | PLD1/2 | 0.5 nM | [1] |

Table 1: IC50 Values of FIPI for PLD Inhibition

Treatment of cells with FIPI leads to a significant reduction in cellular phosphatidic acid levels, particularly the pool generated by PLD.

| Cell Type | Treatment | Effect on PA Levels | Reference |

| BSC-1 cells | 750 nM FIPI | Significant reduction in basal PA levels | [5] |

| N2A-Pz1-KO cells | 500 nM FIPI (30 min) | Inhibition of PLD-mediated PA generation | [6] |

| MDA-MB-468 cells | FIPI | Abolished EGF-induced calcium release (PA-dependent) | [7][8] |

Table 2: Effect of FIPI on Cellular Phosphatidic Acid Levels

Experimental Protocols

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the enzymatic activity of PLD by quantifying the release of a radiolabeled headgroup from a phospholipid substrate.

Materials:

-

Recombinant human PLD1 or mouse PLD2

-

[³H]choline-labeled phosphatidylcholine

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl2)

-

Activators (for PLD1, e.g., ARF, RhoA)

-

FIPI stock solution (in DMSO)

-

Scintillation fluid and counter

Protocol:

-

Prepare substrate vesicles containing [³H]choline-labeled phosphatidylcholine.

-

In a microcentrifuge tube, combine the reaction buffer, PLD enzyme, and activators (if required for PLD1).

-

Add varying concentrations of FIPI (or DMSO as a control) to the reaction tubes and pre-incubate for a specified time (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding the substrate vesicles.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).

-

Separate the aqueous phase (containing the released [³H]choline) from the organic phase.

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of PLD inhibition at each FIPI concentration and determine the IC50 value.

dot

Figure 2: Workflow for In Vitro PLD Activity Assay.

Quantification of Cellular Phosphatidic Acid by HPLC-Tandem Mass Spectrometry

This method allows for the sensitive and specific quantification of different molecular species of PA in cell extracts.

Materials:

-

Cultured cells treated with FIPI or vehicle

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Internal standards (e.g., deuterated PA species)

-

HPLC system with a suitable column (e.g., HILIC)

-

Tandem mass spectrometer

Protocol:

-

Culture cells to the desired confluency and treat with FIPI or vehicle for the specified time.

-

Harvest the cells and perform lipid extraction using a modified Bligh & Dyer method.[9]

-

Add a known amount of internal standard to the samples before extraction for normalization.

-

Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for HPLC injection.

-

Separate the lipid species using an HPLC system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for separating polar lipids like PA.[9]

-

Detect and quantify the different PA species using a tandem mass spectrometer operating in negative ion mode.

-

Analyze the data to determine the absolute or relative amounts of each PA species in the FIPI-treated versus control samples.

Impact of FIPI on Cellular Signaling Pathways

By inhibiting PLD-mediated PA production, FIPI has been shown to affect several downstream signaling pathways and cellular functions.

Cytoskeletal Reorganization and Cell Migration

PLD-derived PA is a key regulator of the actin cytoskeleton. FIPI treatment has been demonstrated to inhibit F-actin cytoskeleton reorganization, cell spreading, and chemotaxis in various cell types.[1][3] This suggests that the localized production of PA by PLD at the plasma membrane is crucial for these processes.

EGF-Induced Signaling

Epidermal growth factor (EGF) stimulation leads to the activation of multiple signaling cascades. Studies have shown that FIPI can potently block EGF-induced calcium signaling in breast cancer cells, indicating a link between PLD activity and PLC-γ1-mediated calcium release.[7][8][10] This highlights the role of PLD-derived PA in modulating growth factor receptor signaling.

dot

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Ras Activation: A Technical Guide to Fluorescent Phosphoinositide Indicators and the Modulatory Effects of FIPI

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores advanced methodologies for studying Ras activation, a critical signaling node in cellular proliferation, differentiation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the use of fluorescent biosensors for phosphoinositides to indirectly monitor Ras signaling events and clarifies the role of the pharmacological agent FIPI as a modulator of related pathways.

Introduction: The Ras Signaling Nexus and the Role of Phosphoinositides

The Ras superfamily of small GTPases acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1][2] Activated Ras initiates a cascade of downstream signaling events, most notably through the Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are fundamental in driving cell growth and proliferation.[3][4][5]

Phosphoinositides, a class of membrane lipids, play a crucial role in the spatiotemporal regulation of Ras activation. Phosphatidylinositol 4,5-bisphosphate (PIP2) and its derivative, phosphatidylinositol 3,4,5-trisphosphate (PIP3), act as docking sites for various signaling proteins, including GEFs and other upstream regulators of Ras.[6][7] Therefore, monitoring the dynamic changes in phosphoinositide concentrations can provide valuable insights into the activation state of the Ras pathway.

Visualizing Ras-Related Signaling with Fluorescent Phosphoinositide Biosensors

Genetically encoded fluorescent biosensors have emerged as powerful tools for real-time imaging of phosphoinositide dynamics in living cells.[6] These biosensors typically consist of a phosphoinositide-binding domain fused to one or more fluorescent proteins. Changes in the local concentration of the target phosphoinositide lead to a change in the biosensor's localization or a conformational change that alters its fluorescence properties, often measured as a change in Förster Resonance Energy Transfer (FRET).[6][8]

FRET-Based Phosphoinositide Biosensors

Several FRET-based biosensors have been developed to monitor PIP2 and PIP3 levels.[6][9] For instance, a PIP2 reporter can be constructed using the pleckstrin homology (PH) domain of phospholipase Cδ1 (PLCδ1), which specifically binds to PIP2, sandwiched between a FRET pair like eCFP and eYFP.[6] Similarly, PIP3 levels can be monitored using biosensors containing the PH domain of Akt or GRP1.[6][10]

Diagram 1: Ras Signaling Pathway and the Influence of Phosphoinositides

Caption: The Ras signaling cascade, highlighting the central role of phosphoinositides PIP2 and PIP3.

Data Presentation: Characteristics of Phosphoinositide Biosensors

| Biosensor Type | Target Lipid | Sensing Mechanism | Typical Readout | Reference |

| FRET-based (e.g., PlcR) | PIP2 | Conformational change upon lipid binding | Change in CFP/YFP emission ratio | [6] |

| FRET-based (e.g., Fllip) | PIP3 | Conformational change upon lipid binding | Change in CFP/YFP emission ratio | [6] |

| Translocation-based | PIP2 / PIP3 | Recruitment to the plasma membrane | Change in fluorescence intensity at the membrane | [9] |

| Dimerization-dependent | PIP2 / PIP3 | Ligand-induced protein dimerization | Change in fluorescence intensity |

Experimental Protocols

Protocol for Live-Cell Imaging with a FRET-based PIP2 Biosensor

This protocol is adapted for a generic FRET-based PIP2 biosensor, such as one utilizing the PH domain of PLCδ1.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa or COS-7) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect the cells with the plasmid encoding the FRET-based PIP2 biosensor using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the biosensor for 24-48 hours.

-

-

Image Acquisition Setup:

-

Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).

-

Use a dual-emission imaging setup with a CFP excitation filter (e.g., 436/20 nm), a dichroic mirror (e.g., 455 nm), and two emission filters for CFP (e.g., 480/40 nm) and YFP (FRET) (e.g., 535/30 nm).

-

Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

-

-

Imaging and Data Analysis:

-

Acquire baseline images of both CFP and YFP channels for a few minutes before stimulation.

-

Stimulate the cells with an appropriate agonist (e.g., a growth factor to activate pathways that consume PIP2).

-

Continue acquiring images at regular intervals (e.g., every 10-30 seconds) to capture the dynamic changes in FRET.

-

For analysis, calculate the ratio of the YFP (FRET) intensity to the CFP intensity for each time point in a region of interest (e.g., the plasma membrane). A decrease in this ratio typically indicates a decrease in PIP2 levels.[6]

-

Diagram 2: Experimental Workflow for FRET-based Biosensor Imaging

Caption: A streamlined workflow for studying phosphoinositide dynamics using FRET biosensors.

FIPI: A Pharmacological Tool to Modulate Ras-Related Signaling

Contrary to a potential misinterpretation of its acronym, FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) is not a fluorescent indicator. Instead, it is a potent and selective small-molecule inhibitor of phospholipase D (PLD).[11][12] PLD is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), another important lipid second messenger implicated in a variety of cellular processes, including Ras activation.[12]

Mechanism of Action and Relevance to Ras Signaling

FIPI inhibits both PLD1 and PLD2 with high potency.[11][13] The signaling pathways downstream of PLD and its product, PA, are known to intersect with the Ras signaling network. For instance, PA has been reported to activate the Ras-Raf-MAPK cascade. By inhibiting PLD, FIPI can be used to dissect the contribution of the PLD/PA axis to Ras-dependent cellular responses. Recent studies have shown that FIPI can impair EGF-induced calcium signaling and cell migration in breast cancer cells, processes in which Ras signaling is also heavily involved.[14]

Diagram 3: Modulatory Effect of FIPI on Signaling Pathways

Caption: FIPI inhibits PLD, thereby modulating PA levels and indirectly affecting Ras signaling.

Data Presentation: Potency of FIPI

| Target | IC50 (in vitro) | IC50 (in vivo, CHO cells) | Reference |

| PLD1 | ~25 nM | 1 nM | [11][13][15][16] |

| PLD2 | ~20-25 nM | 10 nM | [11][13][15][16] |

Conclusion

The study of Ras activation is a dynamic field that benefits from a multifaceted experimental approach. While direct measurement of Ras-GTP levels remains a gold standard, the use of fluorescent biosensors for phosphoinositides provides a powerful, non-invasive method to monitor the upstream signaling events that lead to Ras activation in real-time. This guide has provided an overview of the principles and protocols for using these biosensors. Furthermore, we have clarified the identity and mechanism of FIPI as a potent PLD inhibitor, highlighting its utility as a pharmacological tool to investigate the crosstalk between the PLD/PA and Ras signaling pathways. The combined use of these advanced tools will undoubtedly continue to unravel the complexities of Ras signaling and aid in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. iris.unito.it [iris.unito.it]

- 4. Ras-Mediated Activation of the Raf Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Ras superfamily of small GTPases: Workshop on Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Permeable Fluorescent Sensors Enable Rapid Live Cell Visualization of Plasma Membrane and Nuclear PIP3 Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. PLD Inhibitor, FIPI The PLD Inhibitor, FIPI controls the biological activity of PLD. This small molecule/inhibitor is primarily used for Membrane applications. | 939055-18-2 [sigmaaldrich.com]

Unraveling the Molecular Landscape of FIPI: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Technical Overview of the Potent Phospholipase D Inhibitor, FIPI, for Drug Development Professionals.

This whitepaper provides an in-depth analysis of the chemical and pharmacological properties of 5-Fluoro-2-indolyl deschlorohalopemide (FIPI), a potent and selective inhibitor of phospholipase D (PLD). FIPI has emerged as a critical tool for elucidating the complex roles of PLD in cellular signaling and as a potential therapeutic agent in oncology and inflammatory diseases. This document outlines FIPI's chemical structure, mechanism of action, and impact on key signaling pathways, supported by detailed experimental protocols and quantitative data to facilitate further research and development.

Chemical Structure and Properties

FIPI, a derivative of halopemide, is a small molecule inhibitor with the chemical formula C₂₃H₂₄FN₅O₂ and a molecular weight of approximately 421.47 g/mol .[1][2] Its systematic name is N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide.[3]

Below is a two-dimensional representation of the chemical structure of FIPI.

Figure 1: Chemical Structure of FIPI. This diagram illustrates the arrangement of atoms and bonds in the 5-Fluoro-2-indolyl deschlorohalopemide molecule.

Mechanism of Action and Biological Targets

FIPI is a potent, cell-permeable inhibitor of both PLD1 and PLD2 isoforms.[4][5][6][7][8][9] It directly inhibits the catalytic activity of these enzymes, preventing the hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA) and choline.[3][5] PA is a critical lipid second messenger involved in a myriad of cellular processes, including cytoskeletal organization, cell proliferation, survival, and membrane trafficking.[5][10] By blocking PA production, FIPI effectively modulates these downstream signaling events.[6][10]

Quantitative Pharmacological Data

The inhibitory potency and pharmacokinetic profile of FIPI have been characterized in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme Source | Assay Condition | Reference |

| IC₅₀ (PLD1) | ~25 nM | Recombinant Human PLD1 | In vitro headgroup release assay | [4][6] |

| IC₅₀ (PLD2) | ~20 nM | Recombinant Mouse PLD2 | In vitro headgroup release assay | [5][6] |

| IC₅₀ (PLD2) | 10 nM | PLD2-overexpressing CHO cells | In vivo PLD assay | [3] |

Table 1: In Vitro and In Vivo Inhibitory Potency of FIPI. This table presents the half-maximal inhibitory concentrations (IC₅₀) of FIPI against PLD1 and PLD2 isoforms.

| Parameter | Value | Species | Dosage/Route | Reference |

| Half-life (t½) | > 5 hours | Rat | Not Specified | [3] |

| Maximum Concentration (Cmax) | 363 nM | Rat | Not Specified | [3] |

| Bioavailability | 18% | Rat | Not Specified | [3] |

Table 2: Pharmacokinetic Parameters of FIPI in Rats. This table summarizes the key pharmacokinetic properties of FIPI observed in preclinical studies.

Impact on Signaling Pathways

FIPI's inhibition of PLD activity has profound effects on downstream signaling cascades, most notably those regulating the actin cytoskeleton, cell adhesion, and migration. The canonical PLD signaling pathway involves the production of phosphatidic acid (PA), which acts as a docking site and activator for numerous downstream effector proteins.

Figure 2: FIPI's Mechanism of Action on the PLD Signaling Pathway. This diagram illustrates how FIPI inhibits PLD, thereby blocking the production of phosphatidic acid and its downstream effects on cellular processes.

Experimental Protocols

To facilitate the study of FIPI and its effects on PLD activity, detailed protocols for key experiments are provided below.

In Vitro PLD Activity Assay (Headgroup Release)

This assay measures the enzymatic activity of PLD by quantifying the release of the radiolabeled headgroup from phosphatidylcholine.

Figure 3: Workflow for the In Vitro PLD Headgroup Release Assay. This diagram outlines the key steps for measuring PLD activity in a cell-free system.

Detailed Steps:

-

Substrate Preparation: Prepare mixed lipid vesicles containing phosphatidylcholine (PC) and a trace amount of radiolabeled PC (e.g., [³H]phosphatidylcholine).

-

Reaction Setup: In a microcentrifuge tube, combine the substrate vesicles with purified, recombinant PLD enzyme in an appropriate assay buffer. Add varying concentrations of FIPI (or vehicle control).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a mixture of chloroform and methanol.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The released radiolabeled choline will be in the upper aqueous phase.

-

Quantification: Aspirate an aliquot of the aqueous phase and quantify the amount of radioactivity using a scintillation counter.

In Vivo PLD Activity Assay (Transphosphatidylation)

This cell-based assay measures PLD activity by its unique ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

Figure 4: Workflow for the In Vivo PLD Transphosphatidylation Assay. This diagram shows the procedure for assessing PLD activity within intact cells.

Detailed Steps:

-

Cellular Labeling: Culture cells in the presence of a radiolabeled lipid precursor, such as [³H]palmitic acid, for several hours to allow incorporation into cellular phospholipids.[4]

-

Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of FIPI or a vehicle control for a specified time (e.g., 30-60 minutes).[3]

-

Transphosphatidylation Reaction: Add a primary alcohol, such as 1-butanol (typically at a final concentration of 0.3-0.5%), to the cell culture medium.[3]

-

Incubation: Incubate the cells for a further period (e.g., 30 minutes) to allow for the PLD-catalyzed formation of phosphatidylbutanol (PtdBut).

-

Lipid Extraction: Terminate the reaction by aspirating the medium and extracting the cellular lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC).

-

Quantification: Identify and quantify the amount of radiolabeled PtdBut, which is directly proportional to the PLD activity in the cells.

Conclusion

FIPI is an invaluable pharmacological tool for investigating the multifaceted roles of phospholipase D in health and disease. Its high potency and selectivity make it a superior alternative to less specific methods for inhibiting PLD activity. The data and protocols presented in this guide are intended to empower researchers in drug development and cell biology to effectively utilize FIPI in their studies and to accelerate the discovery of novel therapeutic strategies targeting the PLD signaling pathway.

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The Molecular Basis of Phospholipase D2-Induced Chemotaxis: Elucidation of Differential Pathways in Macrophages and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. The regulation of cell motility and chemotaxis by phospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: map04072 [genome.jp]

- 8. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FIPI hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FIPI in Cancer Metastasis: A Technical Guide for Researchers

An In-depth Technical Guide on the Phospholipase D Inhibitor FIPI and its Implications in Cancer Metastasis Research for Researchers, Scientists, and Drug Development Professionals.

Introduction